molecular formula C12H18N6 B1387468 [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine CAS No. 1105196-28-8

[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine

Cat. No.: B1387468
CAS No.: 1105196-28-8
M. Wt: 246.31 g/mol
InChI Key: XOUMPNKSJPVWHQ-UHFFFAOYSA-N
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Description

[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The compound features a piperidine ring attached to a pyrazolo[3,4-d]pyrimidine core, which is further linked to an ethylamine group.

Biochemical Analysis

Biochemical Properties

[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The interaction between this compound and protein kinases involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in various signaling pathways that are crucial for cell growth and proliferation .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the FLT3-ITD mediated signaling pathways, leading to the induction of apoptosis and cell cycle arrest in the G0/G1 phase . These effects are particularly significant in cancer cells, where the compound has demonstrated antiproliferative activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of protein kinases, inhibiting their enzymatic activity. This inhibition disrupts the phosphorylation processes that are essential for the activation of various signaling pathways. Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on protein kinases over extended periods. Long-term studies have indicated that this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity. At higher doses, this compound can exhibit toxic effects, including damage to normal tissues and organs . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation through processes such as oxidation and conjugation. These metabolic pathways can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, including the liver and kidneys, where it exerts its therapeutic effects. The distribution of this compound can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with protein kinases and other regulatory proteins. Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the ethylamine group to an amine oxide.

  • Reduction: Reduction of the pyrazolo[3,4-d]pyrimidine core.

  • Substitution: Replacement of the piperidine ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as alkyl halides or amines, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidines.

  • Substitution: Formation of substituted piperidines or pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

  • Medicine: It has potential therapeutic applications, such as in the development of kinase inhibitors for cancer treatment.

  • Industry: It can be used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

  • Ibrutinib: A well-known kinase inhibitor that also contains a pyrazolo[3,4-d]pyrimidine core.

  • Piperidine derivatives: Other compounds with a piperidine ring that are used in various therapeutic applications.

Uniqueness: While similar compounds like ibrutinib share structural similarities, [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is unique in its specific substitution pattern and potential applications. Its distinct chemical structure may confer different biological activities and pharmacokinetic properties compared to other compounds in its class.

Properties

IUPAC Name

2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6/c13-4-7-18-12-10(8-16-18)11(14-9-15-12)17-5-2-1-3-6-17/h8-9H,1-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUMPNKSJPVWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=NN3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
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[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
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[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.